Product packaging for N-[(2-chlorophenyl)methyl]acetamide(Cat. No.:CAS No. 57058-32-9)

N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B182400
CAS No.: 57058-32-9
M. Wt: 183.63 g/mol
InChI Key: TZBRNIWZOAPBHV-UHFFFAOYSA-N
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Description

Significance within Organic and Medicinal Chemistry

The importance of N-[(2-chlorophenyl)methyl]acetamide in organic synthesis lies in its utility as a precursor for constructing larger, more elaborate molecular architectures. The presence of the reactive N-H bond and the potential for substitution on the phenyl ring make it a versatile scaffold for chemical modification.

In medicinal chemistry, the N-substituted acetamide (B32628) framework is a common feature in a variety of biologically active compounds. Derivatives of N-benzylacetamide, a class to which this compound belongs, have been investigated for their potential as anticonvulsant agents. nih.govnih.govtandfonline.comcdnsciencepub.comacs.org The introduction of a chlorine atom on the phenyl ring, as seen in the subject compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect its biological activity. nih.gov

Overview of Research Trends and Challenges for N-Substituted Acetamides

N-substituted acetamides are a prominent class of compounds in drug discovery and development, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. d-nb.infonih.gov Research in this area is focused on the synthesis of novel derivatives with enhanced potency and selectivity. The exploration of different substituents on both the nitrogen and the acetyl group allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. nih.gov

A significant challenge in the field is the development of synthetic methodologies that are both efficient and environmentally benign. sciforum.net Traditional methods for amide bond formation often require harsh reaction conditions and may generate undesirable byproducts. derpharmachemica.com Consequently, there is a continuous effort to develop novel catalytic systems and synthetic routes that offer higher yields, greater functional group tolerance, and milder reaction conditions. sciforum.net Furthermore, understanding the structure-activity relationships (SAR) of N-substituted acetamides is crucial for the rational design of new therapeutic agents. cdnsciencepub.comresearchgate.net Computational studies are increasingly being employed to predict the biological activity and to elucidate the mechanism of action of these compounds at the molecular level. tandfonline.com

Synthesis and Characterization

While specific literature detailing the synthesis and characterization of this compound is not abundant, its preparation can be inferred from general methods for the synthesis of N-substituted acetamides.

A common approach involves the acylation of the corresponding amine, in this case, (2-chlorophenyl)methanamine, with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alternatively, the reaction of 2-chlorobenzyl halide with acetamide can also yield the desired product. The progress of the synthesis is typically monitored by thin-layer chromatography (TLC), and the final product is purified using techniques like recrystallization or column chromatography.

The characterization of this compound would involve a combination of spectroscopic techniques to confirm its structure and assess its purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group. derpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol
Melting Point Not reported
Boiling Point Not reported
Solubility Likely soluble in organic solvents such as ethanol, methanol (B129727), and acetone; limited solubility in water. solubilityofthings.com

Biological and Pharmacological Profile

There is no direct research available on the biological and pharmacological profile of this compound itself. However, the N-benzylacetamide scaffold is present in molecules that have been investigated for various biological activities.

Investigated Biological Activities of Related Compounds

Derivatives of N-benzylacetamide have been extensively studied for their anticonvulsant properties. nih.govnih.govtandfonline.comcdnsciencepub.comacs.org The presence of different substituents on the benzyl (B1604629) ring and the acetamide moiety has been shown to modulate the anticonvulsant activity. For instance, α-substituted α-acetamido-N-benzylacetamides have demonstrated significant protection against maximal electroshock-induced seizures in animal models. nih.gov

Mechanism of Action of Related Compounds

The precise mechanism of action for the anticonvulsant effects of N-benzylacetamide derivatives is not fully elucidated but is thought to involve interaction with voltage-gated sodium channels. scholarsresearchlibrary.com

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship studies on N-benzylacetamide derivatives have revealed that the nature and position of substituents on the aromatic ring are critical for their anticonvulsant activity. nih.govnih.govcdnsciencepub.com For example, the presence of electron-withdrawing or electron-donating groups can influence the potency and efficacy of the compounds. nih.gov

Computational and In Silico Studies

No dedicated computational or in silico studies have been reported for this compound. However, computational methods are widely used in the study of N-substituted acetamides to understand their structure-activity relationships and to predict their biological activities.

Molecular Docking Studies of Related Compounds

For more complex molecules containing the N-benzylacetamide scaffold, molecular docking studies have been employed to investigate their binding interactions with target proteins. nih.gov These studies help in understanding the molecular basis of their biological activity and in the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) of Related Compounds

QSAR studies have been performed on series of N-benzylacetamide derivatives to correlate their structural features with their anticonvulsant activity. tandfonline.comcdnsciencepub.comresearchgate.net These models help in identifying the key molecular descriptors that govern the biological activity and can be used to predict the activity of new, untested compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B182400 N-[(2-chlorophenyl)methyl]acetamide CAS No. 57058-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRNIWZOAPBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405027
Record name N-[(2-chlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57058-32-9
Record name N-[(2-chlorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Chlorophenyl Methyl Acetamide and Its Key Intermediates

Direct Synthesis Strategies

Direct synthesis strategies focus on the construction of the target molecule in a single key step from readily available precursors. The most common approaches are acylation reactions and N-alkylation.

A prevalent method for synthesizing N-substituted acetamides involves the acylation of a primary or secondary amine with an acyl halide, such as chloroacetyl chloride. nih.govnih.govresearchgate.net In the context of N-[(2-chlorophenyl)methyl]acetamide, this would involve the reaction of 2-chlorobenzylamine (B130927) with an acetylating agent. A closely related and well-documented procedure is the synthesis of 2-chloro-N-substituted-acetamides, which are prepared by reacting various anilines or amines with chloroacetyl chloride. nih.gov This reaction is typically carried out in the presence of a base, like sodium acetate (B1210297) in glacial acetic acid, to neutralize the hydrochloric acid byproduct. nih.gov

The general scheme for this type of reaction is as follows:

Reactants: A substituted aniline/amine and chloroacetyl chloride. nih.gov

Solvent/Base: Glacial acetic acid and sodium acetate are commonly used. nih.gov

Reaction Time: The reaction is often completed within a few hours. nih.gov

This method is versatile and has been used to prepare a wide range of N-aryl chloroacetamides, which are valuable intermediates in organic synthesis. researchgate.net The reactivity of the N-aryl 2-chloroacetamides is characterized by the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net

N-alkylation is another fundamental strategy for the synthesis of substituted amides. This approach would involve reacting acetamide (B32628) with a 2-chlorobenzyl halide. The N-alkylation of amides is a significant transformation in organic synthesis that converts primary or secondary amides into secondary or tertiary amides, respectively.

However, the direct N-alkylation of amides can be challenging. Amides can react at either the nitrogen or the oxygen atom. To favor N-alkylation over O-alkylation, the amide is often first converted to its more nucleophilic conjugate base (an amide anion) using a strong base. Alternative methods for N-alkylation have also been developed, including reactions under basic conditions, microwave irradiation, and Mannich reactions. For instance, N-alkyl pyrazoles, another class of N-substituted compounds, are typically synthesized by deprotonating the nitrogen with a base followed by the addition of an alkyl halide electrophile. semanticscholar.org

A general representation of the N-alkylation of an amide is shown below:

StepDescriptionReagents
1Deprotonation of AmideStrong Base (e.g., Sodium Ethoxide)
2Nucleophilic AttackAlkylating Agent (e.g., 2-chlorobenzyl chloride)

This method is crucial for creating N,N-disubstituted acetamides, which are important intermediates for various chemical products. semanticscholar.org

Precursor Chemistry and Derivatization Routes

The key precursors for the synthesis of this compound are determined by the chosen synthetic route.

For Acylation: The primary precursors are 2-chlorobenzylamine and an acetylating agent like acetyl chloride or acetic anhydride (B1165640) .

For N-Alkylation: The precursors are acetamide and a 2-chlorobenzylating agent , such as 2-chlorobenzyl chloride or 2-chlorobenzyl bromide .

These precursors are generally available commercially or can be synthesized through established chemical procedures. For example, chloroacetyl chloride is produced industrially by methods such as the carbonylation of methylene (B1212753) chloride or the oxidation of vinylidene chloride. wikipedia.org

This compound itself can serve as a precursor for further derivatization. The amide functionality and the chlorophenyl group offer sites for further chemical modification. For instance, N-phenylacetamide derivatives are known to be valuable starting materials for synthesizing compounds with a range of biological activities. irejournals.com Derivatization can be achieved by introducing various substituents onto the phenyl ring or by modifying the acetamide group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of catalyst or base.

In N-alkylation reactions, the reaction conditions can significantly influence the outcome. For example, in the N-methylation of amines using dimethyl carbonate (DMC), temperature plays a crucial role. Increasing the reaction temperature from 90-120 °C to 150-180 °C was found to increase the yields of the methylated products. nih.gov Further optimization of catalyst dosage and reaction duration also led to improved yields. nih.gov

The following table summarizes the optimization of conditions for a model N-methylation reaction: nih.gov

ParameterConditionOutcome
Temperature90-120 °CLow yields of methylated products
Temperature150-180 °CIncreased yields of mono- and dimethylated products
Catalyst Dosage20%Optimal for the model reaction
Reaction Time3-4 hoursHighest yield of mono- and dimethylated products

For acylation reactions, the choice of base and solvent is important. The reaction of anilines with chloroacetyl chloride is often performed using sodium acetate in glacial acetic acid to facilitate the reaction and neutralize the acidic byproduct. nih.gov The progress of such reactions is typically monitored using techniques like Thin Layer Chromatography (TLC). iucr.org

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound from a laboratory scale to a larger scale for extensive research applications requires careful consideration of several factors. These include the cost and availability of starting materials, the safety of the reaction, the efficiency of the process, and the method of purification.

Acylation reactions using acyl chlorides are common in industrial processes. Chloroacetyl chloride, for instance, is used extensively as an intermediate in the production of herbicides, with an estimated 100 million pounds used annually. wikipedia.org This suggests that the precursors for an acylation-based synthesis of this compound are available on a large scale.

Chemical Reactions and Mechanistic Investigations of N 2 Chlorophenyl Methyl Acetamide

General Reactivity Profiles (e.g., Oxidation Pathways)

Detailed experimental studies on the oxidation pathways specifically for N-[(2-chlorophenyl)methyl]acetamide are not extensively documented in publicly available literature. However, the general reactivity of the molecule suggests that oxidation could potentially occur at several sites. The benzylic carbon is often susceptible to oxidation to a carbonyl group under strong oxidizing conditions. The nitrogen atom of the amide could undergo oxidation, a process observed in related compounds like benzamidines which can be enzymatically N-oxidized to amidoximes nih.gov. Furthermore, the aromatic ring could undergo oxidative degradation under harsh conditions, though this is generally less facile.

The metabolism of structurally related compounds can also provide insights. For instance, the metabolism of benznidazole, which contains a benzyl (B1604629) group attached to a nitrogen-containing heterocycle, has been shown to yield N-benzylacetamide as a major metabolite in human plasma, suggesting metabolic cleavage and subsequent acetylation pathways nih.gov.

Amide Bond Reactivity and Hydrolytic Stability

The amide bond is known for its relative stability, a characteristic that is crucial in many biological and chemical systems. However, it can undergo hydrolysis under both acidic and basic conditions, typically requiring heat.

Under acidic conditions, the hydrolysis of an amide like this compound would be catalyzed by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products of this reaction would be acetic acid and (2-chlorophenyl)methanaminium salt.

In alkaline hydrolysis, the amide is attacked by a hydroxide (B78521) ion at the carbonyl carbon. This process is generally considered to be initiated by the formation of a tetrahedral intermediate, which then breaks down to yield a carboxylate salt and an amine. In the case of this compound, this would result in the formation of an acetate (B1210297) salt and (2-chlorophenyl)methanamine. Computational studies on the alkaline hydrolysis of secondary amides like N-methylbenzamide have shown that the process can be catalyzed by an ancillary water molecule, and the rate-determining step is associated with the breaking of the tetrahedral adduct dntb.gov.ua.

Table 1: General Conditions for Amide Hydrolysis

ConditionReagentsProducts of this compound Hydrolysis
AcidicDilute Acid (e.g., HCl), HeatAcetic acid and (2-chlorophenyl)methanaminium chloride
BasicAqueous Base (e.g., NaOH), HeatSodium acetate and (2-chlorophenyl)methanamine

Electrophilic and Nucleophilic Substitution Reactions at the Chlorophenylmethyl Moiety

The chlorophenylmethyl moiety of this compound presents two main sites for substitution reactions: the aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution:

The aromatic ring can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgbyjus.com The acetamidomethyl group (-CH2NHCOCH3) is generally considered to be an ortho-, para-directing group due to the lone pair on the nitrogen, which can be delocalized into the ring, activating it towards electrophilic attack. However, the bulky nature of this substituent may sterically hinder ortho-substitution. The chlorine atom already present on the ring is a deactivating but ortho-, para-directing substituent. Therefore, incoming electrophiles would be directed to the positions ortho and para to the acetamidomethyl group, and ortho and para to the chlorine atom. The precise regioselectivity of such reactions would depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Chlorophenyl Ring of this compound

Activating/Deactivating Nature of SubstituentsDirecting EffectPredicted Positions for Electrophilic Attack
-CH2NHCOCH3ActivatingOrtho, Para
-ClDeactivatingOrtho, Para

Nucleophilic Substitution:

The benzylic carbon, being attached to an electronegative nitrogen atom, is not a primary site for nucleophilic attack. However, related compounds such as N-aryl 2-chloroacetamides are known to undergo nucleophilic substitution where the chlorine atom on the acetyl group is readily replaced by various nucleophiles like oxygen, nitrogen, and sulfur. researchgate.net For instance, 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives have been synthesized through the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines, demonstrating the susceptibility of the α-halo amide to nucleophilic substitution. irejournals.com Similarly, organochalcogen compounds have been prepared by reacting 2-chloro-N-arylacetamides with sodium hydrogen selenide.

While this compound does not have a halogen on the acetyl group, the principles of nucleophilic substitution are relevant to its synthesis and potential derivatization.

Advanced Structural Characterization of N 2 Chlorophenyl Methyl Acetamide and Its Co Crystals/derivatives

Comprehensive Spectroscopic Fingerprinting

Spectroscopic methods are instrumental in elucidating the molecular structure of N-[(2-chlorophenyl)methyl]acetamide. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹³C DEPT)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectra for this compound are not publicly available, expected chemical shifts can be predicted based on data from closely related N-aryl acetamides and substituted benzyl (B1604629) compounds. researchgate.netznaturforsch.comresearchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton. The amide proton (N-H) would likely appear as a broad singlet or a triplet (if coupled to the adjacent methylene (B1212753) protons) in the downfield region, typically around δ 8.0-9.0 ppm. The aromatic protons on the 2-chlorophenyl ring are expected to produce a complex multiplet pattern between δ 7.2 and 7.5 ppm. The methylene protons (CH₂) attached to the nitrogen and the aromatic ring would likely resonate as a doublet around δ 4.4-4.6 ppm, coupled to the N-H proton. The methyl (CH₃) protons of the acetamide (B32628) group would appear as a sharp singlet in the upfield region, around δ 2.0 ppm. znaturforsch.comresearchgate.net

¹³C-NMR and ¹³C DEPT Spectroscopy: The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is the most deshielded, expected around δ 170 ppm. The aromatic carbons of the 2-chlorophenyl ring would appear in the δ 127-135 ppm range, with the carbon bearing the chlorine atom (C-Cl) being distinct. The methylene carbon (CH₂) is anticipated around δ 42-45 ppm, and the methyl carbon (CH₃) would be the most shielded, appearing at approximately δ 23 ppm. researchgate.netresearchgate.net

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps differentiate between CH, CH₂, and CH₃ groups. libretexts.org

DEPT-90: Would only show signals for the CH carbons (the four non-substituted carbons of the aromatic ring). libretexts.org

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The quaternary carbons (C-Cl, C-CH₂, and C=O) would be absent. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H-NMR (ppm) Predicted ¹³C-NMR (ppm) DEPT-135 Multiplicity
C=O - ~170.0 Quaternary (Absent)
NH ~8.5 (broad s) - -
Aromatic CH ~7.2-7.5 (m) ~127.0-130.0 Positive
C-Cl (Aromatic) - ~133.0 Quaternary (Absent)
C-CH₂ (Aromatic) - ~135.0 Quaternary (Absent)
CH₂ ~4.5 (d) ~43.0 Negative
CH₃ ~2.0 (s) ~23.0 Positive

Data are estimated based on analogous compounds. researchgate.netznaturforsch.comresearchgate.netresearchgate.net

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. nist.govgoogle.com A strong absorption band corresponding to the C=O (amide I) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp to moderately broad peak in the region of 3250-3350 cm⁻¹. The C-N stretching vibration of the amide group is typically found near 1240 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-Cl stretch from the chlorophenyl group is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. nist.govnih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Amide 3250 - 3350
C-H Stretch Aromatic 3010 - 3100
C-H Stretch Aliphatic (CH₂, CH₃) 2850 - 2960
C=O Stretch (Amide I) Amide 1650 - 1680
N-H Bend (Amide II) Amide 1530 - 1570
C-N Stretch Amide ~1240
C-Cl Stretch Aryl Halide 700 - 800

Data are estimated based on analogous compounds. nist.govnih.govsmolecule.com

Mass Spectrometry (EI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. dokumen.pub This fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure. nih.gov

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 183/185, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). A primary and highly characteristic fragmentation pathway would be the benzylic cleavage to form the 2-chlorotropylium ion or 2-chlorobenzyl cation at m/z 125/127, which is often a stable and abundant fragment. Another significant fragmentation could involve the loss of the acetamide moiety. Other potential fragments include ions resulting from the loss of a chlorine atom, a methyl group, or the entire chlorobenzyl group. nih.govnist.gov

Table 3: Predicted Key Mass Fragments (EI-MS) for this compound

m/z (³⁵Cl/³⁷Cl) Predicted Fragment Ion Fragmentation Pathway
183/185 [C₉H₁₀ClNO]⁺ Molecular Ion [M]⁺
125/127 [C₇H₆Cl]⁺ Benzylic cleavage, loss of •CH₂NHCOCH₃
58 [C₃H₆N]⁺ Cleavage of benzyl-N bond
43 [C₂H₃O]⁺ Acetyl cation, [CH₃CO]⁺

Data are estimated based on general fragmentation principles and analogous compounds. nih.govnih.govnist.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy states. The chromophores in this compound are the chlorophenyl ring and the amide group. The substituted benzene (B151609) ring is expected to show characteristic absorptions around 200-220 nm (π → π* transition) and a weaker band around 260-280 nm (the B-band). The amide n → π* transition is typically weak and may be observed around 210-230 nm, often overlapping with the stronger phenyl absorption. nist.govacs.org

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent

Electronic Transition Chromophore Predicted λₘₐₓ (nm)
π → π* Phenyl Ring ~210
n → π* Amide Carbonyl ~220
π → π* (B-band) Phenyl Ring ~270

Data are estimated based on analogous compounds. nist.govacs.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination of Related Compounds and Derivatives

Table 5: Crystallographic Data for Representative Acetamide Derivatives

Compound Crystal System Space Group Key Intermolecular Interactions Reference
2-{4-[(2-chlorophenyl)methyl]...}-N-phenylacetamide Monoclinic P2₁/c N-H···O, C-H···O, π-stacking iucr.orgiucr.org
N-(phenyl)-2-chloro-2-methylacetamide Monoclinic P2₁/c N-H···O, C-H···O researchgate.net
2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide Orthorhombic Pbca N-H···O grafiati.com

Analysis of Intermolecular Interactions and Packing Motifs (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal structures of this compound derivatives and related compounds are stabilized by a variety of intermolecular interactions that dictate their molecular packing. Hydrogen bonding is a predominant feature. In the crystal structure of a derivative, 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, classical N—H⋯O hydrogen bonds are crucial, linking molecules to form chains. iucr.orgresearchgate.net These chains are further interconnected by C—H⋯O hydrogen bonds. iucr.orgdoaj.org Similarly, studies on related N-(halophenyl)acetamides show that intermolecular N—H⋯O hydrogen bonds are a common motif, linking molecules into supramolecular chains. researchgate.net

Beyond simple hydrogen bonds, more complex interactions are observed. The structure of the aforementioned pyridazinone derivative also features π-stacking interactions between the pyridazine (B1198779) and phenyl rings, which contribute to the formation of helical chains. iucr.orgresearchgate.netdoaj.org Furthermore, C—H⋯π(ring) interactions provide additional stability to the crystal lattice. iucr.orgdoaj.org In other related compounds, such as N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide, chlorine atoms have been noted to participate in halogen bonding, which is significant in the formation of co-crystals. The interplay of these forces, including hydrogen bonds, π-stacking, and halogen bonding, is fundamental to the crystal engineering of these molecules. google.com

A summary of key intermolecular interactions found in derivatives of this compound is presented below.

Interaction TypeDescriptionReference
N—H⋯O Hydrogen Bonds Links molecules into chains or dimers. A common and robust interaction in acetamides. iucr.orgresearchgate.netresearchgate.net
C—H⋯O Hydrogen Bonds Weaker hydrogen bonds that link the primary chains into a more complex network. iucr.orgresearchgate.net
π-Stacking Occurs between aromatic rings (e.g., pyridazine and phenyl), contributing to helical structures. iucr.orgresearchgate.net
C—H⋯π(ring) Interactions An additional stabilizing interaction between a C-H bond and an aromatic ring. iucr.orgdoaj.orgresearchgate.net
Halogen Bonding Interactions involving the chlorine atom, which can influence co-crystal formation.

Hirshfeld Surface Analysis for Crystal Engineering

Hirshfeld surface analysis is a powerful tool for quantitatively and qualitatively analyzing intermolecular contacts within a crystal. For derivatives of this compound, this analysis provides detailed insight into the packing environment.

In the case of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, a Hirshfeld surface analysis revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the most dominant intermolecular contacts. iucr.orgresearchgate.netdoaj.org The analysis breaks down the percentage contribution of various close contacts to the total Hirshfeld surface area. For instance, H⋯H contacts account for 43.8% of all interactions, a result of the molecule's high hydrogen content. iucr.org The O⋯H/H⋯O interactions, which represent the classical N—H⋯O hydrogen bonds, contribute 13.7%, while C⋯H/H⋯C contacts make up 21.0% of the surface. iucr.org

Similar analyses on related structures, like 2-chloro-N-(4-methoxyphenyl)acetamide and a complex methanol (B129727) solvate of another acetamide derivative, provide comparable data, highlighting the relative importance of different interactions. researchgate.netiucr.org This information is invaluable for crystal engineering, as it allows for a predictive understanding of how modifications to the molecular structure might influence the crystal packing and, consequently, the material's physical properties.

The table below summarizes the percentage contributions of the most significant intermolecular contacts from Hirshfeld surface analyses of this compound derivatives and related compounds.

Intermolecular Contact2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide iucr.orgN-tert-Butyl...acetamide methanol monosolvate iucr.org
H···H 43.8%53.8%
O···H/H···O 13.7%19.0%
C···H/H···C 21.0%14.8%
Cl···H/H···Cl <10%5.3%
N···H/H···N <10%3.2%

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for monitoring reaction progress, purifying products, and assessing the purity of this compound and its derivatives.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used method for the qualitative analysis of chemical reactions. uad.ac.iduni-giessen.de In the synthesis of derivatives of this compound, TLC is routinely employed to monitor the progress of the reaction until completion. iucr.org It is a fundamental technique for the characterization of 2-chloro-N-alkyl/aryl acetamide derivatives. ijpsr.info

The process involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system. For example, a typical system for a related compound, N-(2-chlorophenyl)-2-methylpropanamide, is a mixture of hexane (B92381) and ethyl acetate (B1210297) (3:1), which yields a retention factor (Rf) value of 0.6. The separated components on the TLC plate are often visualized under iodine vapor. ijpsr.info This simple technique allows chemists to quickly determine the presence of starting materials, intermediates, and the final product. youtube.com

Advanced Chromatographic Techniques for Purity Assessment

For quantitative analysis and rigorous purity assessment, more advanced chromatographic methods are required. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard, particularly in the pharmaceutical industry where method validation is critical. nih.govnih.gov

For N-(2-chlorophenyl)-2-methylpropanamide, a related compound, specific HPLC conditions have been established for purity assessment:

Column: C18

Mobile Phase: Acetonitrile:Water (70:30)

Retention Time: 8.2 minutes

Computational Studies and Molecular Modeling of N 2 Chlorophenyl Methyl Acetamide and Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure and properties of molecules like N-[(2-chlorophenyl)methyl]acetamide. By approximating the electron density of a system, DFT calculations can accurately predict a wide range of molecular properties. nih.gov

The three-dimensional structure of this compound is crucial for its chemical behavior. The molecule possesses significant conformational flexibility due to the rotation around several single bonds, such as the C-N bond of the amide and the bonds connecting the benzyl (B1604629) and acetamide (B32628) groups. Computational chemists employ geometry optimization to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Conformer analysis involves identifying and ranking the different stable conformations (conformers) of the molecule based on their relative energies. For this compound, this would involve mapping the potential energy as a function of the key dihedral angles.

Table 1: Representative Dihedral Angles in Optimized Geometries of Acetamide Analogues

Dihedral AngleDescriptionTypical Value (°)
O=C-N-CDefines the planarity of the amide group~180°
C-N-C-C (benzyl)Describes the rotation of the benzyl groupVaries
N-C-C-C (phenyl)Describes the orientation of the phenyl ringVaries

Note: This table is illustrative, showing typical parameters investigated during conformer analysis. Actual values depend on the specific analogue and computational method.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and map their spatial distribution. bhu.ac.in For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the amide group, while the LUMO is distributed over the electrophilic centers. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Acetamide Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
N-phenylacetamide-6.5-0.85.7
N-(2-chlorophenyl)acetamide-6.7-1.15.6
N-(4-chlorophenyl)acetamide-6.8-1.25.6

Note: The values in this table are representative examples based on DFT studies of similar compounds and serve to illustrate the concepts of FMO analysis. researchgate.netbhu.ac.in

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of the optimized molecular structure, it is possible to simulate the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental measurements. For example, the characteristic C=O stretching frequency of the amide group can be accurately predicted.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in an Ultraviolet-Visible (UV-Vis) spectrum. acs.org Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are also possible, aiding in the complete structural elucidation of the molecule and its analogues. researchgate.net

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Representative Acetamide Analogue

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)Assignment
N-H stretch32713275Amide N-H bond
C=O stretch16411645Amide carbonyl bond
C-Cl stretch752750Aromatic C-Cl bond

Note: This table presents hypothetical but realistic data based on findings for related compounds, where a strong correlation between experimental and calculated values is often observed after applying a scaling factor to the computational results. researchgate.netnih.gov

Molecules that exhibit a large change in their dipole moment upon electronic excitation can possess significant nonlinear optical (NLO) properties. These materials are of interest for applications in telecommunications and optical computing. DFT calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). acs.org

A large hyperpolarizability value is often associated with molecules that have a small HOMO-LUMO gap and significant intramolecular charge transfer (ICT) character. researchgate.net For acetamide derivatives, the presence of electron-donating (like the amide nitrogen) and electron-accepting groups can enhance NLO properties. Computational screening allows for the rational design of new molecules with potentially high NLO responses, often using urea (B33335) as a reference compound. acs.org

Table 4: Calculated Nonlinear Optical Properties for this compound

PropertySymbolCalculated Value
Dipole Momentµ (Debye)3.5 D
Mean Polarizabilityα (esu)2.0 x 10-23
First Hyperpolarizabilityβ (esu)4.5 x 10-30

Note: These values are illustrative and represent typical magnitudes obtained from DFT calculations for molecules of this type. acs.org

Molecular Dynamics and Conformational Analysis

While quantum chemical methods typically model a single molecule in a static state, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. nih.gov

In Silico Mechanistic Studies (e.g., Tautomeric Equilibrium Analysis)

In silico studies are also employed to investigate reaction mechanisms and chemical equilibria. One important equilibrium for this compound is the potential for tautomerism. The common amide form can, in principle, exist in equilibrium with its tautomeric imidol (or imidic acid) form through the migration of a proton from the nitrogen to the carbonyl oxygen. researchgate.netgoogle.com

DFT calculations can be used to determine the relative thermodynamic stabilities of the amide and imidol tautomers by computing their energies. acs.org The energy difference between the two forms allows for the prediction of the equilibrium constant. For most simple amides, the amide form is significantly more stable than the imidol form, meaning it is the overwhelmingly predominant species at equilibrium. researchgate.net These computational predictions can be correlated with experimental evidence from techniques like NMR spectroscopy, where the presence of a minor tautomer might be inferred under certain conditions. researchgate.net

Figure 1: Amide-Imidol Tautomeric Equilibrium O OH || | ...-C-NH-... <--> ...-C=N-... (Amide) (Imidol)

Generated code

Molecular Docking and Ligand-Target Interactions

Ligand-Target Binding Pose Analysis

The analysis of the binding pose of a ligand within the active site of its target is crucial for understanding the molecular basis of its activity. gardp.org This analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-target complex. nih.gov

In a study of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides, which include a chloro-substituted phenylacetamide moiety, molecular modeling was used to understand their inhibitory activity against HIV-1 reverse transcriptase. scholarsresearchlibrary.com The "butterfly-like" conformation of these congeners and their interactions within the enzyme's active site were analyzed. scholarsresearchlibrary.com

For modafinil (B37608) analogues, docking studies have provided insights into their binding at DAT and SERT. acs.org The orientation of the diphenyl rings and the terminal amide or amine groups within the transporter's binding pocket determines the binding affinity and selectivity. acs.org For example, halogen substitution on the diphenyl rings was found to influence binding affinity, with different substitutions favoring either DAT or SERT binding. acs.orgacs.org

A detailed analysis of the binding mode of various ligands in chemokine receptors has also been conducted. acs.org This includes understanding how different functional groups of the ligands interact with specific amino acid residues in the binding pocket, leading to either agonistic or antagonistic effects. acs.org For instance, the interaction of the imidazothiazole ring system of a CXCR4 antagonist with the minor binding pocket was identified as a key determinant for its binding. acs.org

The following table summarizes key interactions observed in the binding pose analysis of this compound analogues and related compounds with their respective targets.

Compound/Analogue ClassTargetKey Interactions
Quinazolinone-acetamide derivativesCyclin-Dependent Kinase 8 (CDK8)Hydrogen bonding, hydrophobic interactions within the binding pocket. nih.gov
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamidesHIV-1 Reverse TranscriptaseInteractions dictated by the "butterfly-like" conformation. scholarsresearchlibrary.com
Modafinil AnaloguesDopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT)Halogen bonding, hydrophobic interactions with transmembrane helices. acs.orgacs.org
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-amylaseInteractions with key amino acid residues including Trp58, Trp59, Tyr62, Gln63. plos.org

Binding Affinity Estimation and Scoring Functions

Binding affinity estimation is a critical component of molecular docking, providing a quantitative measure of the strength of the interaction between a ligand and its target. mdpi.com Scoring functions are mathematical models used to predict this binding affinity, typically expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). mdpi.com

In the study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, molecular docking studies revealed binding energies ranging from -9.7 to -8.0 kcal/mol against the α-glucosidase enzyme. nih.gov These values, along with the identified interactions, helped in understanding the inhibitory potential of the synthesized compounds. nih.gov Similarly, for novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting α-amylase, docking scores were used to identify the most promising compounds, with the best-performing compound exhibiting a score of -7.43 kcal/mol. plos.org

The binding affinities of modafinil analogues at DAT, SERT, and the norepinephrine (B1679862) transporter (NET) have been experimentally determined and are often correlated with docking scores. acs.org For instance, most thioacetamide (B46855) and sulfinylacetamide analogues of modafinil displayed micromolar affinities at the DAT. acs.org The study of ligands for the 18-kDa translocator protein (TSPO) also highlights the importance of determining binding affinities (Ki values) to classify ligands as high-affinity, low-affinity, or mixed-affinity binders. snmjournals.org

The table below presents a summary of binding affinity data for various analogues related to this compound.

Compound/Analogue ClassTargetBinding Affinity/Docking Score
2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-glucosidase-9.7 to -8.0 kcal/mol nih.gov
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivativesα-amylaseDocking score of -7.43 kcal/mol for the most active compound. plos.org
Modafinil AnaloguesDopamine Transporter (DAT)Micromolar affinities (Ki values). acs.org
PBR28 (TSPO Ligand)18-kDa Translocator Protein (TSPO)High-affinity Ki = 2.9 ± 0.26 nM; Low-affinity Ki = 237 ± 35.0 nM. snmjournals.org

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. gardp.org This iterative process involves molecular docking, synthesis, and biological evaluation to develop compounds with improved potency and selectivity. gardp.org

The development of potent aromatase inhibitors is a prime example of an SBDD initiative. acs.org By using high-throughput docking, novel compounds were identified and optimized based on their predicted interactions with the aromatase enzyme. acs.org For instance, the replacement of a sulfonamide group with an amide was explored to understand its effect on binding and activity. acs.org

In the context of FimH antagonists for treating urinary tract infections, SBDD has been instrumental in the discovery and optimization of potent small-molecule inhibitors. nih.gov X-ray crystallography provided structural insights that guided the design of biaryl mannosides with low nanomolar binding affinity. nih.gov The addition of specific substituents based on the structural understanding of the FimH binding site led to a significant improvement in potency. nih.gov

The design of novel antipsychotic agents has also benefited from SBDD. A series of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides were synthesized and evaluated for their activity at dopamine and serotonin receptors. arabjchem.org Computational studies, including the assessment of physicochemical similarity to known drugs, guided the selection and modification of these compounds. arabjchem.org

The following table outlines some structure-based drug design initiatives involving analogues structurally related to this compound.

Therapeutic TargetDesign StrategyOutcome
AromataseHigh-throughput docking and modification of functional groups. acs.orgIdentification of novel, potent aromatase inhibitors. acs.org
FimHX-ray structure-guided design of α-D-mannose glycosides. nih.govDevelopment of biaryl mannosides with low nanomolar binding affinity. nih.gov
Dopamine/Serotonin ReceptorsSynthesis and computational evaluation of arylpiperazine-N-benzylacetamides. arabjchem.orgIdentification of a lead compound with a potential atypical antipsychotic profile. arabjchem.org
Heme Oxygenase-1 (HO-1)Modification of a known inhibitor to improve potency. nih.govDiscovery of a potent N-methyl derivative with an IC50 value of 0.9 μM. nih.gov

Structure Activity Relationship Sar Studies of N Benzylacetamide Derivatives with Halogenated Phenyl Moieties

Systematic Modification of the Chlorophenyl Substituent and its Impact on Activity

The nature and position of substituents on the phenyl ring of N-benzylacetamide derivatives play a critical role in modulating their biological activity. Quantitative structure-activity relationship (QSAR) studies have shown that the presence of electron-withdrawing groups on the benzyl (B1604629) moiety can be favorable for bioactivity. kg.ac.rs

Systematic studies on N-benzylacetamide derivatives have explored the impact of various substituents on the phenyl ring. For instance, in the context of anticonvulsant activity, the position and identity of the halogen substituent significantly influence efficacy. A comparison of different halogen substitutions at the para-position (4-position) of the phenyl ring in a series of N-(substituted-benzyl)-2-acetamido-3-methoxypropionamide derivatives demonstrates this structure-activity relationship.

R (Substituent at para-position)Anticonvulsant Activity (ED₅₀ in µM)
H17.98
4-F15.65
4-Cl17.56
4-Br26.43
4-I42.53
4-CH₃41.61
4-OCF₃10.77
Data sourced from a study on Lacosamide derivatives. conicet.gov.ar

From this data, several trends emerge. The introduction of a fluorine (4-F) or chlorine (4-Cl) atom results in potency comparable to or slightly better than the unsubstituted compound. conicet.gov.ar However, as the size of the halogen increases to bromine (4-Br) and iodine (4-I), the anticonvulsant activity decreases. conicet.gov.ar This suggests that while an electron-withdrawing group is beneficial, steric bulk at this position may be detrimental to activity. The trifluoromethoxy (4-OCF₃) group, a strongly electron-withdrawing substituent, conferred the highest potency in this particular series, highlighting the importance of electronic effects. conicet.gov.ar Further research on derivatives such as N-[(2,4-dichlorophenyl)methyl]acetamide has continued to explore the impact of multiple halogen substitutions. uran.ua

Variations in the Acetamide (B32628) Linkage and Alkyl Chain

Modifications to the acetamide portion of the molecule, particularly at the α-carbon (the carbon adjacent to the acetamide carbonyl), have been shown to have a profound impact on activity. Studies on α-substituted α-acetamido-N-benzylacetamides have demonstrated that this position is a key site for structural variation. nih.gov

The length and nature of the alkyl chain linking the core elements are also important. For instance, in the development of modafinil (B37608) analogues (2-[(diphenylmethyl)sulfinyl]acetamide), variations in the chain connecting the sulfinylacetamide moiety to other groups were explored to understand their effect on transporter binding affinity. acs.org

Elucidation of Key Pharmacophoric Elements

Through extensive SAR and QSAR studies, a putative pharmacophore for anticonvulsant N-benzylacetamide derivatives has been proposed. kg.ac.rsbioline.org.brresearchgate.net This model identifies the essential structural features and their spatial arrangement required for biological activity.

The key elements of the proposed benzylacetamide anticonvulsant pharmacophore include:

An aromatic ring : This is typically the benzyl moiety, which can be substituted. It is located one carbon atom away from an amide group. kg.ac.rsbioline.org.br

A vicinal diamine linkage : This refers to the arrangement of the two nitrogen atoms in the core structure. kg.ac.rsbioline.org.br

An oxygen atom on the ethylene (B1197577) chain : This feature bridges the two amino groups. kg.ac.rsbioline.org.br

An α-substituent : This group, attached to the carbon between the two amide/amine functions, is a critical determinant of activity. Favorable substituents include those that are highly branched or cyclic and possess hydrogen-bond acceptors. kg.ac.rsresearchgate.net The absence of hydrogen-bond donors in the α-substituent is also considered beneficial for activity. kg.ac.rs

Electron-withdrawing groups : The presence of electron-withdrawing substituents on either the α-position or the benzyl moiety is correlated with favorable bioactivity. kg.ac.rs

This pharmacophoric pattern provides a framework for understanding how compounds like N-[(2-chlorophenyl)methyl]acetamide interact with their biological target. kg.ac.rsbioline.org.br

Rational Design Principles for Modulating Biological Activity

The SAR and QSAR data provide clear principles for the rational design of new N-benzylacetamide derivatives with potentially enhanced biological activity. researchgate.net

Key design principles include:

Modification of the Benzyl Ring : The introduction of small, electron-withdrawing substituents, such as halogens (F, Cl), onto the phenyl ring is a valid strategy to maintain or enhance potency. The position of the substituent is crucial, and steric hindrance should be minimized. conicet.gov.ar

Optimization of the α-Substituent : This position offers significant opportunities for modulation. The introduction of highly branched or cyclic moieties can be favorable. The design should prioritize groups that act as hydrogen-bond acceptors while avoiding hydrogen-bond donors. kg.ac.rsresearchgate.net Both electron-rich and some electron-deficient heteroaromatic rings have proven effective, allowing for a broad scope of chemical exploration. nih.govnih.gov

Stereochemistry : For chiral centers within the molecule, such as the α-carbon, the specific stereoisomer can have a dramatic effect on activity. For example, the (R)-enantiomer of α-acetamido-N-(4-fluorobenzyl)-α-(furan-2-yl)acetamide was found to be outstandingly active, indicating that stereochemistry is a critical consideration in the design process. nih.gov

Physicochemical Properties : QSAR models have also highlighted the importance of properties like the partition coefficient (ClogP). researchgate.net Balancing lipophilicity is essential for achieving the desired pharmacokinetic and pharmacodynamic profile.

By applying these principles, medicinal chemists can guide the synthesis of novel analogues of this compound to fine-tune their biological activity and develop more effective therapeutic agents. researchgate.netresearchgate.net

Mechanistic Evaluation of Biological Activities in Vitro and Non Human in Vivo

Antiviral Mechanisms and Efficacy (Non-Human Cellular and Animal Models)

Currently, there is a lack of specific data in the provided search results detailing the antiviral mechanisms and efficacy of N-[(2-chlorophenyl)methyl]acetamide in non-human cellular and animal models. Further research is required to explore this potential biological activity.

Antimicrobial Modes of Action (Bacterial and Fungal Strains, In Vitro)

Derivatives of acetamide (B32628) have demonstrated notable antimicrobial properties. For instance, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which contain an acetamide moiety, have shown significant activity against various bacterial and fungal strains in vitro. mdpi.comnih.gov These compounds were effective against Gram-positive bacteria, including Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) as low as 1–4 µg/mL. mdpi.comnih.gov They also exhibited efficacy against clinical strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). mdpi.comnih.gov

The antimicrobial action of these derivatives extends to inhibiting biofilm formation and disrupting established biofilms of clinical staphylococci. mdpi.comnih.gov In studies on carbamothioyl-furan-2-carboxamide derivatives, which also incorporate a carboxamide structure, significant anti-fungal activity was observed against strains like Fusarium bracchygibossum and Aspergillus niger. mdpi.com Specifically, derivatives with a 2,4-dinitrophenyl group showed considerable inhibition against both bacterial and fungal strains. mdpi.com

Some arylsulfonamide derivatives have also been investigated for their antifungal activity against Candida species. One such compound demonstrated fungistatic activity against various Candida strains, while its related amine and hydrochloride salt exhibited fungicidal effects against Candida glabrata. nih.gov

Interactive Table: In Vitro Antimicrobial Activity of Acetamide Derivatives

Compound TypeTarget MicroorganismActivityMIC/Inhibition Zone
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesStaphylococcus and Enterococcus speciesAntimicrobial1–4 µg/mL
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesMRSA and MRCNSAntimicrobialNot specified
Carbamothioyl-furan-2-carboxamide derivatives (with 2,4-dinitrophenyl)Bacterial and Fungal strainsAntimicrobial9–17 mm inhibition zone, MIC 150.7–295 µg/mL
Carbamothioyl-furan-2-carboxamide derivativesFusarium bracchygibossum and Aspergillus nigerAntifungal12–19 mm inhibition zone, MIC 120.7–190 µg/mL
Arylsulfonamide derivativeCandida speciesFungistatic0.125–1 mg/mL
Amine and hydrochloride salt of arylsulfonamide derivativeCandida glabrataFungicidal1.000 mg/mL (MFC)

Antineoplastic Potential and Cellular Pathways (In Vitro)

The antineoplastic potential of various acetamide derivatives has been explored in several in vitro studies. For example, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov One derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed notable anticancer activity. nih.gov

Similarly, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been investigated as potential anticancer agents. ijcce.ac.irijcce.ac.ir These compounds were tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir The derivative with an ortho chlorine moiety on the phenyl ring was particularly active against Hela cells. ijcce.ac.ir The mechanisms of action for these compounds were found to involve the induction of apoptosis through caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species (ROS). ijcce.ac.irijcce.ac.ir

Phenylacetamide derivatives have also demonstrated cytotoxic and pro-apoptotic effects on cancer cell lines. tbzmed.ac.ir One derivative, in particular, showed high efficacy against MDA-MB-468 and PC-12 cells by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity. tbzmed.ac.ir Furthermore, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been identified as potent anticancer agents, especially against the PC3 (prostate carcinoma) cell line. nih.gov

Interactive Table: In Vitro Antineoplastic Activity of Acetamide Derivatives

Compound DerivativeCell Line(s)Key Findings
2-(substituted phenoxy)-N-(1-phenylethyl)acetamideMCF-7, SK-N-SHHalogenated derivatives showed anticancer activity.
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamideHela, A549, U87Induced apoptosis via caspase 3 activation, mitochondrial membrane potential reduction, and ROS generation.
Phenylacetamide derivativeMDA-MB-468, PC-12, MCF-7Triggered apoptosis through upregulation of Bcl-2, Bax, FasL RNA, and caspase 3 activity.
2-(4-Fluorophenyl)-N-phenylacetamidePC3, MCF-7, HL-60Showed potent cytotoxic activity, particularly against PC3 cells.
Platinum(II) complexes with acetamide-like ligandsMDA-MB-231, MCF-7, A549, PC3, BXPC-3Induced apoptosis via mitochondrial membrane depolarization, increased ROS, and caspase activation. nih.gov

Anti-Inflammatory Modulatory Effects (In Vitro)

Certain acetamide derivatives have demonstrated anti-inflammatory properties in in vitro studies. For instance, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anti-inflammatory activity. nih.gov The presence of halogens on the aromatic ring of these compounds was found to be favorable for this activity. nih.gov

In another study, a thiophene (B33073) derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, showed anti-inflammatory effects in rat models of acute and chronic inflammation. njppp.com The anti-inflammatory response of this compound was comparable to the standard drug indomethacin. njppp.com The study of anti-inflammatory activity in vitro often utilizes macrophage cell lines, such as RAW264.7, which, when stimulated, release inflammatory mediators. nih.gov

Herbicidal and Insecticidal Properties

Certain chloroacetamide herbicides, such as metolachlor (B1676510) and dimethenamid, share structural similarities with this compound. evitachem.comnih.gov Metolachlor, or 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide, acts by inhibiting the elongation of shoots in susceptible weeds. evitachem.com Dimethenamid, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide, is a selective herbicide that controls a range of grass and broadleaf weeds. evitachem.comnih.gov The herbicidal activity of these compounds highlights the potential for other N-substituted acetamides to possess similar properties. There is no specific information in the provided results regarding the insecticidal properties of this compound.

Biotransformation and Environmental Fate Studies Non Human Systems

Metabolic Pathways in Non-Human Biological Systems (e.g., Cytochrome P450-mediated Transformations, Mercapturic Acid Pathway)

In non-human biological systems, xenobiotics like N-[(2-chlorophenyl)methyl]acetamide are typically metabolized through Phase I and Phase II reactions to increase their water solubility and facilitate excretion. Key pathways involved include those mediated by cytochrome P450 enzymes and the mercapturic acid synthesis pathway.

Cytochrome P450-Mediated Transformations: The cytochrome P450 (CYP450) superfamily of enzymes is central to Phase I metabolism, catalyzing oxidative reactions. nih.govuv.esmdpi.com For this compound, several CYP450-mediated transformations can be predicted. The primary reactions would likely involve hydroxylation of the aromatic ring and oxidation of the N-benzyl group. Hydroxylation of the chlorophenyl ring would introduce a hydroxyl group, increasing the compound's polarity. Another potential reaction is N-dealkylation, which would cleave the bond between the nitrogen and the benzyl (B1604629) group, yielding 2-chlorobenzylamine (B130927) and acetamide (B32628). This is a common metabolic route for N-substituted compounds. The metabolism of nefazodone, which contains a chlorophenyl group, is mediated mainly by human cytochrome P450-3A. nih.gov

Mercapturic Acid Pathway: The mercapturic acid pathway is a major Phase II detoxification route for electrophilic compounds. nih.govtandfonline.com This pathway involves the conjugation of the xenobiotic or its metabolite with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). tandfonline.comarxiv.org The resulting glutathione conjugate is then sequentially metabolized to a cysteine conjugate and finally to a mercapturic acid (an N-acetylcysteine conjugate), which is readily excreted in urine. nih.govchemrxiv.org While this compound itself is not highly electrophilic, its metabolites formed via CYP450 action, such as arene oxides from aromatic hydroxylation, can be reactive electrophiles. These intermediates can be detoxified by conjugation with GSH, thereby entering the mercapturic acid pathway. For instance, studies on N,N-dimethylacetamide (DMAC) have identified S-(acetamidomethyl) mercapturic acid as a urinary metabolite, demonstrating the relevance of this pathway for acetamide compounds. nih.gov

Table 1: Predicted Metabolic Pathways for this compound

Metabolic PathwayKey EnzymesPredicted TransformationPotential Metabolites
Phase I: Oxidation Cytochrome P450 (CYP450)Aromatic hydroxylation of the 2-chlorophenyl ring.Hydroxylated this compound
Cytochrome P450 (CYP450)N-dealkylation at the benzyl-nitrogen bond.2-chlorobenzylamine, Acetamide
Phase II: Conjugation Glutathione S-Transferases (GSTs), γ-Glutamyltransferase, etc.Conjugation of electrophilic metabolites (e.g., arene oxides) with glutathione, followed by conversion to mercapturic acid.Mercapturic acid conjugate of this compound

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. The amide bond in this compound is susceptible to hydrolysis, which would break the molecule into 2-chlorobenzylamine and acetic acid. The rate of amide hydrolysis is highly dependent on pH and temperature. psu.eduresearchgate.net Generally, the reaction is slow at neutral pH but is catalyzed by acidic or basic conditions. researchgate.netarkat-usa.org For N-substituted amides, the nature of the substituents can also influence the rate of hydrolysis. acs.org Studies on N-methylacetamide, a model N-substituted amide, confirm that the major hydrolysis products are the corresponding amine (methylamine) and carboxylic acid (acetic acid). psu.edu Given its structure, this compound is expected to be relatively stable to hydrolysis under neutral environmental conditions but would degrade more rapidly under strong acidic or alkaline conditions.

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Chloroaromatic compounds are known to undergo photolysis. taylorfrancis.com A primary photochemical reaction for such compounds is reductive dechlorination, where the carbon-chlorine bond is cleaved, and the chlorine atom is replaced by a hydrogen atom. taylorfrancis.com This process would convert this compound into N-benzylacetamide. The rate of photolysis can be influenced by the presence of photosensitizers in the environment, such as dissolved organic matter in natural waters. taylorfrancis.com Studies on the chloroacetamide herbicide acetochlor (B104951) have shown that it degrades rapidly in water when exposed to UV light, with dechlorination being a key step in the degradation process. sciengine.com Similarly, the photolysis of chlorobenzene (B131634) has been well-documented. uwaterloo.ca Therefore, photolysis is a plausible and potentially significant abiotic degradation pathway for this compound in sunlit surface waters.

Table 2: Predicted Abiotic Degradation Pathways for this compound

Degradation PathwayConditionsPredicted TransformationKey Degradation Products
Hydrolysis Acidic or alkaline pHCleavage of the amide bond.2-chlorobenzylamine, Acetic acid
Photolysis Sunlight (UV radiation)Reductive dechlorination of the aromatic ring.N-benzylacetamide, Chloride

Prediction and Identification of Metabolites and Degradation Products

Based on the metabolic and abiotic pathways described, a range of potential transformation products for this compound can be predicted.

Predicted Metabolites:

Hydroxylated Metabolites: Formed via CYP450-mediated oxidation of the chlorophenyl ring.

2-chlorobenzylamine and Acetamide: Resulting from the CYP450-catalyzed N-dealkylation of the parent compound.

Mercapturic Acid Conjugates: Formed from the conjugation of reactive intermediates with glutathione.

Predicted Degradation Products:

2-chlorobenzylamine and Acetic Acid: The primary products of amide bond hydrolysis.

N-benzylacetamide: The product of photolytic dechlorination.

The identification of these predicted metabolites and degradation products in experimental studies would typically involve advanced analytical techniques. A combination of liquid chromatography (LC) or gas chromatography (GC) for separation, coupled with mass spectrometry (MS) for detection and structural elucidation, is the most common approach. nih.govnih.gov High-resolution mass spectrometry provides accurate mass measurements to determine elemental composition, while tandem mass spectrometry (MS/MS) helps to elucidate the structure of the unknown compounds by analyzing their fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to confirm the structure of isolated metabolites or degradation products. nih.gov

Table 3: Summary of Predicted Transformation Products of this compound

Product NameFormation PathwayType
Hydroxylated this compoundMetabolic (CYP450 Oxidation)Metabolite
2-chlorobenzylamineMetabolic (N-dealkylation) / Abiotic (Hydrolysis)Metabolite / Degradation Product
AcetamideMetabolic (N-dealkylation)Metabolite
Mercapturic acid conjugateMetabolic (Glutathione Conjugation)Metabolite
Acetic acidAbiotic (Hydrolysis)Degradation Product
N-benzylacetamideAbiotic (Photolysis)Degradation Product

Future Research Perspectives and Emerging Areas

Advanced Synthetic Methodologies and Green Chemistry Approaches

The development of more efficient, sustainable, and cost-effective methods for synthesizing N-[(2-chlorophenyl)methyl]acetamide is a primary focus for future research. Traditional synthetic routes often involve multiple steps, harsh reagents, and the generation of significant waste. Modern synthetic chemistry offers several avenues to address these limitations.

Future research will likely concentrate on the application of catalytic systems , such as those based on transition metals (e.g., palladium, copper, nickel), to facilitate the amidation reaction. These catalysts can enable the direct coupling of 2-chlorobenzylamine (B130927) with an acetylating agent under milder conditions, potentially reducing the number of synthetic steps and improving atom economy. The exploration of biocatalysis , using enzymes like lipases or acyltransferases, presents another green alternative that could offer high selectivity and operate in aqueous media.

The principles of green chemistry are expected to be central to the development of new synthetic protocols. This includes the use of environmentally benign solvents, such as supercritical fluids or ionic liquids, to replace volatile organic compounds. Furthermore, the implementation of flow chemistry setups could allow for a continuous, scalable, and safer production process with precise control over reaction parameters, leading to higher yields and purity. Microwave-assisted synthesis is another area that could significantly shorten reaction times and improve energy efficiency.

Exploration of Novel Biological Targets and Therapeutic Indications

While the existing biological activities of this compound are of interest, a significant area for future research lies in the identification of novel biological targets and, consequently, new therapeutic applications. The structural motif of a substituted N-benzylacetamide is present in a variety of biologically active molecules, suggesting that this compound could interact with a range of biomolecular targets.

A promising approach is the use of phenotypic screening of this compound and its analogs against a diverse panel of human cell lines or disease models. This could reveal unexpected activities and provide starting points for target deconvolution. Techniques such as chemical proteomics , including affinity chromatography and activity-based protein profiling, can be employed to directly identify the protein targets that bind to the compound.

Computational methods, such as inverse molecular docking , will also play a crucial role. By screening the structure of this compound against databases of protein structures, potential binding partners can be predicted. These in silico hits can then be validated through in vitro binding assays and functional studies. The exploration of its effects on pathways implicated in neurodegenerative diseases, inflammatory disorders, and metabolic syndromes could unveil previously unconsidered therapeutic avenues.

Integration of Multi-Omics Data in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, future research will need to move beyond single-target-based assays and embrace a systems-level approach. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and holistic view of the cellular response to the compound.

By treating cells or model organisms with this compound and analyzing the subsequent changes in gene expression (transcriptomics ), protein levels (proteomics ), and metabolite profiles (metabolomics ), researchers can construct detailed maps of the perturbed biological pathways. This multi-omics data can help to:

Elucidate the mechanism of action by identifying downstream signaling cascades.

Discover biomarkers that can predict response or toxicity.

Bioinformatic analysis and computational modeling will be essential to integrate these large datasets and generate testable hypotheses about the compound's function. This approach can provide a much richer understanding of its biological activity than traditional methods alone.

Development of High-Throughput Screening and Analytical Platforms

The discovery of more potent and selective analogs of this compound will be accelerated by the development and application of high-throughput screening (HTS) platforms. These platforms allow for the rapid testing of large libraries of related compounds against specific biological targets or in cell-based assays. The miniaturization of assays into microplate formats, coupled with robotic automation and sensitive detection methods (e.g., fluorescence, luminescence), enables the screening of thousands of compounds per day.

Future HTS campaigns could focus on identifying derivatives of this compound with improved activity against known targets or with novel activities discovered through phenotypic screening. The development of biosensor-based screening technologies , such as surface plasmon resonance (SPR) and biolayer interferometry (BLI), will allow for real-time, label-free analysis of compound-target interactions, providing valuable kinetic data.

In parallel, advancements in analytical platforms are crucial for the characterization of these compounds. Techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are indispensable for purity assessment, metabolite identification, and pharmacokinetic studies. The development of more sensitive and rapid analytical methods will be vital for supporting the entire drug discovery and development pipeline for this class of molecules.

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